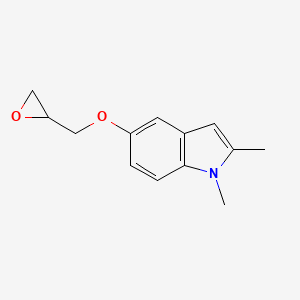
Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt is an organosulfur compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of two sulfur atoms bonded to a carbon atom that is also bonded to a nitrogen atom. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt can be synthesized through the reaction of tert-butylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)_3CNH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{(CH}_3\text{)_3CNC(S)SNa} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sodium tert-butylcarbamodithioate involves the use of large-scale reactors where tert-butylamine and carbon disulfide are mixed under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or other electrophilic compounds.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Alkylated dithiocarbamates or other substituted derivatives.
Applications De Recherche Scientifique
Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to chelate metal ions and inhibit certain enzymes.
Industry: this compound is used in the production of rubber and other polymers, where it acts as a vulcanization accelerator.
Mécanisme D'action
The mechanism of action of sodium tert-butylcarbamodithioate involves its ability to interact with metal ions and form stable complexes. This chelation process can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. By binding to these metal ions, sodium tert-butylcarbamodithioate can disrupt the normal function of the enzymes and exert its effects.
Comparaison Avec Des Composés Similaires
Carbamodithioic acid, (1,1-dimethylethyl)-, monosodium salt can be compared with other dithiocarbamate compounds, such as:
Sodium diethyldithiocarbamate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Zinc dimethyldithiocarbamate: Contains a different metal ion, which affects its chemical properties and uses.
Potassium ethylxanthate: Another sulfur-containing compound with distinct reactivity and industrial applications.
Uniqueness: this compound is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
sodium;N-tert-butylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na/c1-5(2,3)6-4(7)8;/h1-3H3,(H2,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMEZPPRUIAKG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882878-69-5 |
Source


|
| Record name | sodium tert-butylcarbamodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B2860610.png)


![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/new.no-structure.jpg)



![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
